CD 3254 is a synthetic compound classified as a potent and selective agonist of Retinoid X receptors, specifically targeting RXRα (Retinoid X Receptor alpha). It is chemically identified as 3-[4-hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid, with the CAS number 196961-43-0. CD 3254 is notable for its lack of activity at other retinoic acid receptors (RARα, RARβ, or RARγ), making it a unique tool in pharmacological studies focused on RXR signaling pathways .
CD3254 acts as a selective agonist for retinoid X receptors (RXRs) []. RXRs are nuclear receptors that regulate gene expression by binding to specific DNA sequences. Upon binding to RXR, CD3254 can influence the expression of various genes involved in cellular differentiation, proliferation, and metabolism [].
The specific mechanism by which CD3254 exerts its effects depends on the cellular context and the specific genes it regulates [].
The primary biological activity of CD 3254 lies in its role as an RXRα agonist. By selectively activating this receptor, CD 3254 can modulate gene expression involved in various physiological processes such as differentiation, apoptosis, and metabolism. Its effectiveness in promoting reprogramming of fibroblasts demonstrates its potential utility in regenerative medicine and cellular biology . Furthermore, studies have indicated that CD 3254 exhibits high potency and selectivity compared to other compounds within the same class .
CD 3254 has several applications primarily due to its role as an RXRα agonist. These include:
Interaction studies involving CD 3254 have demonstrated its binding affinity for RXRα and highlighted its unique interactions compared to other retinoid compounds. The compound shows significant selectivity for RXRα over other retinoic acid receptors, which is crucial for minimizing off-target effects in therapeutic applications. These studies often utilize techniques such as molecular docking to assess binding interactions and predict biological outcomes based on structural modifications .
Several compounds share structural or functional similarities with CD 3254. Here are some notable examples:
Compound Name | Structure/Description | Unique Features |
---|---|---|
Bexarotene | A synthetic retinoid used for cancer treatment | Activates both RXR and RAR receptors |
NEt-TMN | A derivative with similar RXR activity | Shows varied potency depending on structural modifications |
AGN194310 | Another selective RXR agonist | Exhibits distinct pharmacokinetic properties |
CD 3254 stands out due to its exclusive selectivity for RXRα without any activity at RARs, which could provide advantages in therapeutic contexts where modulation of specific pathways is desired without broader retinoid effects .
CD 3254 is a synthetic organic compound with significant research interest in the field of medicinal chemistry. The compound is characterized by a well-defined molecular structure with precise atomic composition [1] [2]. The molecular formula of CD 3254 is C₂₄H₂₈O₃, indicating that the molecule contains 24 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms [3] [4].
The molecular weight of CD 3254 is 364.48 grams per mole (g/mol), which places it in the medium molecular weight range for organic compounds [5] [6]. This molecular weight is calculated based on the atomic weights of its constituent elements: carbon (12.01 g/mol), hydrogen (1.01 g/mol), and oxygen (16.00 g/mol) [7] [8].
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₈O₃ |
Molecular Weight | 364.48 g/mol |
CAS Number | 196961-43-0 |
The precise molecular formula and weight are essential parameters for the identification, characterization, and quality control of CD 3254 in research settings [9] [10]. These fundamental properties also influence the compound's behavior in various chemical and biological systems [11].
CD 3254 possesses a complex molecular structure characterized by several distinct functional groups and structural elements that contribute to its chemical properties [12]. The molecule features a tetrahydronaphthalene core structure that serves as the central scaffold of the compound [13] [14].
The key functional groups present in CD 3254 include:
Carboxylic Acid Group: A terminal carboxylic acid (-COOH) moiety is present in the propenoic acid side chain, which contributes to the acidic properties of the molecule [15] [16].
Phenolic Hydroxyl Group: The compound contains a hydroxyl (-OH) group attached to the phenyl ring, which can participate in hydrogen bonding interactions [17] [18].
Alkene Group: CD 3254 features a carbon-carbon double bond (C=C) in the propenoic acid side chain, which exists in the trans (E) configuration [19] [20].
The structural backbone of CD 3254 consists of a partially saturated bicyclic ring system (tetrahydronaphthalene) with five methyl substituents (pentamethyl) strategically positioned at the 3, 5, 5, 8, and 8 positions [21] [22]. This tetrahydronaphthalene core is connected to a substituted phenyl ring, which in turn bears the propenoic acid side chain [23].
The molecule contains two aromatic rings: one in the tetrahydronaphthalene core and another in the phenyl moiety [24]. These aromatic systems contribute to the compound's stability and influence its interactions with other molecules.
Functional Group | Description |
---|---|
Carboxylic Acid | Terminal carboxylic acid group (-COOH) in propenoic acid moiety |
Phenol (Hydroxyl) | Hydroxyl group (-OH) attached to the phenyl ring |
Alkene (C=C) | Trans (E) configuration in the propenoic acid side chain |
Tetrahydronaphthalene | Partially saturated bicyclic ring system with pentamethyl substituents |
Methyl Groups | Five methyl groups attached to the tetrahydronaphthalene core |
Aromatic Rings | Two aromatic rings: one in the tetrahydronaphthalene core and one in the phenyl moiety |
The spatial arrangement of these functional groups and structural elements is critical for the compound's chemical behavior and interactions with biological targets [25].
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a standardized system for naming chemical compounds, ensuring clear and unambiguous identification across the scientific community. The IUPAC name for CD 3254 is:
(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid
This systematic name can be broken down into several components to understand the structural features it describes:
The prefix "(E)-" indicates the trans configuration of the carbon-carbon double bond in the propenoic acid chain.
"3-[...]prop-2-enoic acid" identifies the three-carbon propenoic acid (acrylic acid) backbone with substitution at the 3-position.
"4-hydroxy-3-[...]phenyl" describes the phenyl ring with a hydroxyl group at the 4-position and further substitution at the 3-position.
"3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl" specifies the tetrahydronaphthalene derivative with five methyl groups at positions 3, 5, 5, 8, and 8, with hydrogenation at positions 6 and 7, and connection to the phenyl ring through position 2.
Alternative but equivalent IUPAC names that have been used in scientific literature include:
3-[4-Hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid
The compound is also registered in chemical databases with the CAS Registry Number 196961-43-0, which provides a unique identifier for the substance in scientific and regulatory contexts.
CD 3254 exhibits a range of physicochemical properties that are important for understanding its behavior in various environments and its potential applications in research. These properties are determined by the compound's molecular structure and the nature of its functional groups.
The physical state of CD 3254 at room temperature is a white solid, which is typical for many organic compounds with similar molecular weights and functional groups. This physical appearance provides important information for handling and storage considerations.
Solubility is a critical physicochemical property that affects how the compound can be formulated and utilized in research settings. CD 3254 demonstrates the following solubility characteristics:
Solvent | Solubility |
---|---|
Dimethyl Sulfoxide (DMSO) | 100 mM (36.45 mg/mL) |
Ethanol | 100 mM (36.45 mg/mL) |
The compound's solubility in organic solvents like DMSO and ethanol is relatively high, which facilitates its use in laboratory research. However, its solubility in aqueous media is expected to be limited due to the presence of hydrophobic structural elements, including the tetrahydronaphthalene core and multiple methyl groups.
Other important physicochemical properties of CD 3254 include:
Relative Density: The predicted density of CD 3254 is approximately 1.108 g/cm³, which is typical for organic compounds of this class.
Hydrogen Bond Donors: The molecule contains two hydrogen bond donors—the hydroxyl group of the phenol and the carboxylic acid group.
Hydrogen Bond Acceptors: CD 3254 has three hydrogen bond acceptors, corresponding to the three oxygen atoms in the molecule.
Storage Conditions: For optimal stability, CD 3254 should be stored at -20°C, which helps prevent degradation over time.
The presence of both hydrophilic (carboxylic acid, hydroxyl) and hydrophobic (tetrahydronaphthalene, methyl groups) moieties in the molecule contributes to its amphiphilic character, which influences its interactions with biological systems and other chemical entities.
The synthesis of CD 3254 involves sophisticated organic chemistry techniques to construct its complex molecular architecture. While specific detailed synthetic routes for CD 3254 are not extensively documented in the publicly available literature, several general approaches can be inferred based on established methodologies for similar compounds in the retinoid class.
The synthesis of CD 3254 likely follows one of several potential strategies:
Convergent Synthesis Approach: This approach would involve the separate preparation of the tetrahydronaphthalene core and the phenylpropenoic acid moiety, followed by their coupling to form the complete molecule. This strategy is advantageous for complex molecules as it allows for the optimization of each fragment separately.
Palladium-Catalyzed Cross-Coupling Reactions: The key carbon-carbon bond formation between the tetrahydronaphthalene and phenyl components could be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings. These reactions are widely used in the synthesis of complex organic molecules due to their efficiency and selectivity.
Functional Group Modification: Starting from a related retinoid scaffold, selective functional group transformations could be employed to introduce the specific substituents required for CD 3254, including the hydroxyl group on the phenyl ring and the propenoic acid side chain.
Synthesis Approach | Description | Considerations |
---|---|---|
General Retinoid Synthesis | Construction of tetrahydronaphthalene core followed by coupling with substituted phenyl moiety | Requires careful control of stereochemistry and regioselectivity |
Coupling Reaction | Palladium-catalyzed cross-coupling of tetrahydronaphthalene derivative with phenylpropenoic acid derivative | May involve Suzuki, Stille, or Heck coupling reactions |
Functional Group Modification | Modification of existing retinoid scaffolds through functional group interconversions | May require protection/deprotection strategies for hydroxyl and carboxylic acid groups |
The synthesis of CD 3254 would likely require careful consideration of several factors:
Stereochemical Control: Ensuring the correct (E) configuration of the carbon-carbon double bond in the propenoic acid side chain.
Regioselectivity: Achieving selective functionalization at specific positions, particularly for the introduction of the hydroxyl group on the phenyl ring.
Protection/Deprotection Strategies: The presence of both carboxylic acid and hydroxyl groups may necessitate the use of protecting groups during certain stages of the synthesis to prevent unwanted side reactions.
Purification Techniques: High-performance liquid chromatography (HPLC) and other chromatographic methods would be essential for obtaining CD 3254 with the high purity (≥97%) reported in commercial sources.